molecular formula C6H12FNO B12283757 (3R,4S)-3-Fluoro-4-methoxypiperidine

(3R,4S)-3-Fluoro-4-methoxypiperidine

Cat. No.: B12283757
M. Wt: 133.16 g/mol
InChI Key: NKLOYRQCMQNZOI-RITPCOANSA-N
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Description

(3R,4S)-3-Fluoro-4-methoxypiperidine is a chiral piperidine derivative with a fluorine atom at the 3rd position and a methoxy group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Fluoro-4-methoxypiperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced at the 4th position using methanol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluoro-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-Fluoro-4-methoxypiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Fluoro-4-hydroxyproline: Another fluorinated compound with similar stereochemistry.

    (3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A compound with a similar methoxy group but different core structure.

Uniqueness

(3R,4S)-3-Fluoro-4-methoxypiperidine is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3R,4S)-3-fluoro-4-methoxypiperidine

InChI

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

NKLOYRQCMQNZOI-RITPCOANSA-N

Isomeric SMILES

CO[C@H]1CCNC[C@H]1F

Canonical SMILES

COC1CCNCC1F

Origin of Product

United States

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